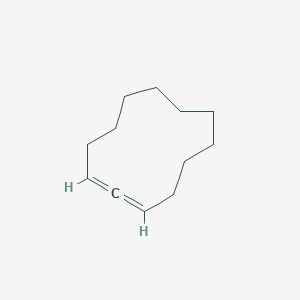
Cyclododeca-1,2-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododeca-1,2-diene is an organic compound with a twelve-membered ring structure containing two double bonds. This compound is of significant interest in organic chemistry due to its unique cyclic structure and reactivity. It serves as a precursor for various chemical reactions and has applications in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclododeca-1,2-diene can be synthesized through several methods. One common approach involves the trimerization of butadiene using a Ziegler-Natta catalyst, such as titanium tetrachloride and aluminum chloride, under mild conditions (70-80°C) and low pressure (around 2 bar) . This process yields cyclododeca-1,5,9-triene, which can then be selectively hydrogenated to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of cyclododeca-1,5,9-triene. This oxidation can be achieved using various oxidizing agents, such as oxygen or nitric acid, in the presence of catalysts like boric acid . The resulting product is then purified through distillation and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclododeca-1,2-diene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield cyclododecane or other reduced products.
Substitution: The double bonds in this compound can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Cyclododecane and other saturated hydrocarbons.
Substitution: Halogenated cyclododecanes.
Wissenschaftliche Forschungsanwendungen
Cyclododeca-1,2-diene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclododeca-1,2-diene involves its ability to undergo various chemical transformations due to the presence of double bonds. These double bonds can participate in addition reactions, forming reactive intermediates that can further react to produce a wide range of products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecatriene: Another twelve-membered ring compound with three double bonds.
Cyclododecane: A saturated twelve-membered ring compound obtained by the hydrogenation of cyclododeca-1,2-diene.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct reactivity compared to other cyclododeca compounds. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
1129-91-5 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
InChI |
InChI=1S/C12H20/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1,5H,2,4,6-12H2 |
InChI-Schlüssel |
FJTSGSJAXDYRTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC=C=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


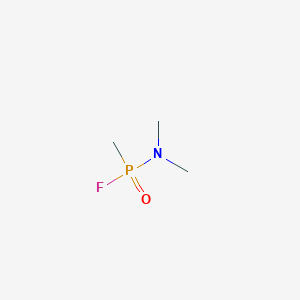
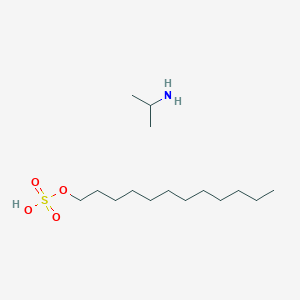
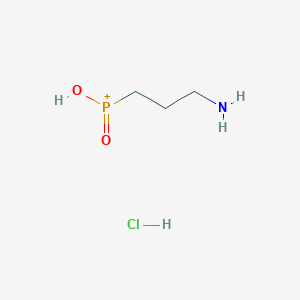
![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)
![Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate](/img/structure/B14749466.png)
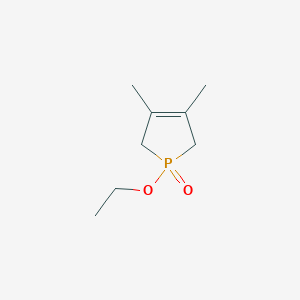
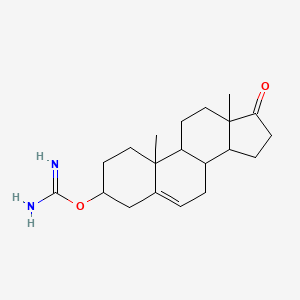
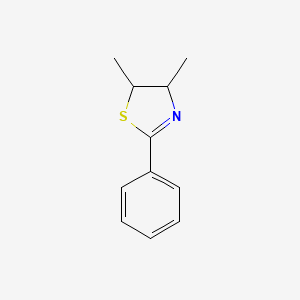
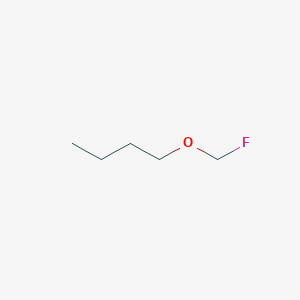
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14749491.png)
![(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14749493.png)
![1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride](/img/structure/B14749508.png)
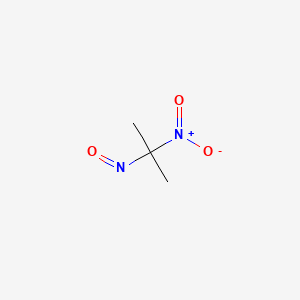
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
